
N-Hydroxysertraline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxysertraline is a derivative of sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. This compound is of significant interest due to its potential pharmacological properties and its role in the metabolic pathway of sertraline.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxysertraline typically involves the hydroxylation of sertraline. One common method includes the use of hydroxylamine or hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the N-hydroxy derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: N-Hydroxysertraline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can convert this compound back to sertraline.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives, which can have distinct pharmacological properties.
Aplicaciones Científicas De Investigación
N-Hydroxysertraline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Studies have explored its role in modulating serotonin levels and its potential effects on neurotransmission.
Medicine: Research is ongoing to investigate its potential therapeutic benefits in treating psychiatric disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
N-Hydroxysertraline exerts its effects primarily through the inhibition of serotonin reuptake at the presynaptic neuronal membrane, similar to sertraline. This increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound may also interact with other molecular targets and pathways, contributing to its pharmacological profile.
Comparación Con Compuestos Similares
Sertraline: The parent compound, primarily used as an antidepressant.
Desmethylsertraline: A metabolite of sertraline with similar but less potent effects.
Fluoxetine: Another SSRI with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: N-Hydroxysertraline is unique due to its specific hydroxylation, which may confer distinct pharmacological properties compared to its parent compound and other SSRIs. Its potential for different metabolic pathways and interactions makes it a compound of interest for further research.
Propiedades
Fórmula molecular |
C17H17Cl2NO |
|---|---|
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylhydroxylamine |
InChI |
InChI=1S/C17H17Cl2NO/c1-20(21)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,21H,7,9H2,1H3 |
Clave InChI |
YBWRFMYMDBDCLH-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


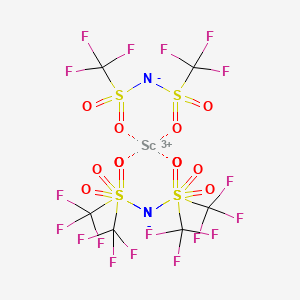
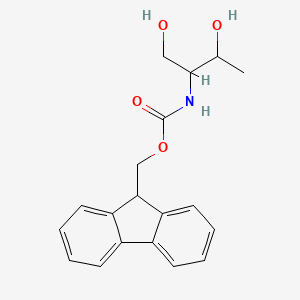


![6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone](/img/structure/B12326485.png)

![[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)-](/img/structure/B12326504.png)
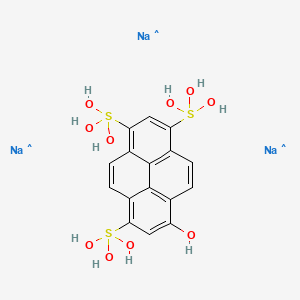
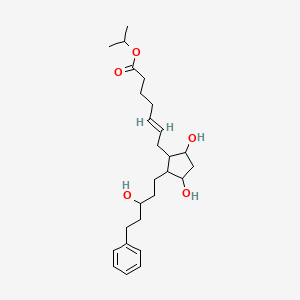
![Furo[3,2-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12326508.png)
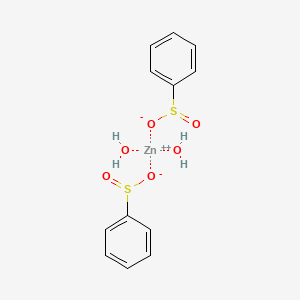
![5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one](/img/structure/B12326514.png)
![Carbamic acid,[1-[6-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,4-dihydro-5-hydroxy-4-oxo-2-pyrimidinyl]-1-methylethyl]-, phenylmethyl ester](/img/structure/B12326519.png)
![5-Cyano-2-{[(4-methylbenzoyl)oxy]methyl}tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12326525.png)
